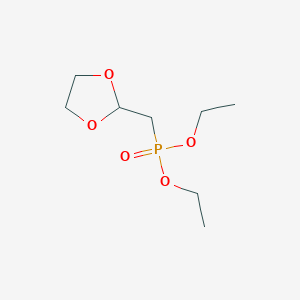

Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate

Description

Properties

IUPAC Name |

2-(diethoxyphosphorylmethyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O5P/c1-3-12-14(9,13-4-2)7-8-10-5-6-11-8/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSAUZCHJFPHHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1OCCO1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20516774 | |

| Record name | Diethyl [(1,3-dioxolan-2-yl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17053-09-7 | |

| Record name | Diethyl [(1,3-dioxolan-2-yl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Application of Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate

Introduction: A Versatile Reagent for Modern Organic Synthesis

Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate (CAS No. 17053-09-7) is a pivotal reagent in organic chemistry, valued for its role as a Horner-Wadsworth-Emmons (HWE) precursor.[1] Its structure uniquely combines a stabilized phosphonate carbanion source with a protected aldehyde functionality (the 1,3-dioxolane ring). This dual-functionality makes it an indispensable building block for the stereoselective synthesis of α,β-unsaturated aldehydes and for carbon chain elongation in the construction of complex molecules, including natural products and pharmaceuticals.[2][3] This guide provides a comprehensive overview of its synthesis via the Michaelis-Arbuzov reaction, a detailed experimental protocol, and its subsequent application in the Horner-Wadsworth-Emmons olefination.

Part 1: The Core Synthesis—The Michaelis-Arbuzov Reaction

The most direct and widely employed method for preparing phosphonate esters such as this compound is the Michaelis-Arbuzov reaction.[4][5] Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction involves the treatment of a trialkyl phosphite with an alkyl halide.[6]

Mechanistic Underpinnings

The reaction proceeds through a two-step S_N2 mechanism:

-

Nucleophilic Attack: The trivalent phosphorus atom of the triethyl phosphite acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide (2-(bromomethyl)-1,3-dioxolane). This initial step forms a tetraalkoxyphosphonium salt intermediate.[4][6]

-

Dealkylation: The displaced halide ion then acts as a nucleophile, attacking one of the electrophilic carbons of the phosphonium salt's ethyl groups. This second S_N2 displacement regenerates the halide and yields the final pentavalent phosphonate product along with a volatile ethyl halide byproduct.[5][6] The reaction is often driven to completion by heating, which facilitates the dealkylation step and allows for the removal of the volatile byproduct.[6]

Caption: Mechanism of the Michaelis-Arbuzov Reaction.

Part 2: Experimental Protocol for Synthesis

This section provides a detailed, self-validating protocol for the synthesis of this compound.

Physicochemical Data & Reagents

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 17053-09-7 | [1][7] |

| Molecular Formula | C₈H₁₇O₅P | [1][7] |

| Molecular Weight | 224.19 g/mol | [1][7] |

| Appearance | Colorless to pale-yellow oil | [8] |

| Reagent | MW ( g/mol ) | Density (g/mL) | Amount (g) | Amount (mL) | Moles (mol) | Equivalents |

| 2-(Bromomethyl)-1,3-dioxolane | 167.00 | 1.74 | 16.7 | 9.6 | 0.10 | 1.0 |

| Triethyl phosphite | 166.16 | 0.969 | 18.3 | 18.9 | 0.11 | 1.1 |

Step-by-Step Synthesis Protocol

Caption: Experimental workflow for the synthesis.

1. Reaction Setup:

-

Equip a 100 mL three-necked round-bottom flask with a reflux condenser, a thermometer, and a nitrogen inlet adapter with a balloon.

-

Ensure all glassware is oven-dried and assembled while hot to preclude moisture.

-

Place the flask in a heating mantle on a magnetic stirrer.

2. Reagent Charging:

-

Under a gentle flow of nitrogen, charge the flask with triethyl phosphite (18.3 g, 18.9 mL, 0.11 mol).

-

Begin stirring and add 2-(bromomethyl)-1,3-dioxolane (16.7 g, 9.6 mL, 0.10 mol) dropwise via a syringe over 10 minutes. The addition is exothermic; maintain control by adjusting the addition rate.

3. Reaction Execution:

-

Once the addition is complete, slowly heat the reaction mixture to an internal temperature of 140-150 °C.[6]

-

Maintain this temperature for 4-6 hours. The reaction progress can be monitored by observing the cessation of ethyl bromide evolution (boiling point: 38 °C) from the top of the condenser.

-

Expert Insight: The high temperature is crucial for the dealkylation of the phosphonium intermediate, which is the rate-limiting step. Using a slight excess (1.1 eq) of triethyl phosphite ensures the complete consumption of the more valuable alkyl bromide.

4. Workup and Purification:

-

After the reaction period, allow the mixture to cool to room temperature.

-

The crude product is purified directly by vacuum distillation. Assemble a short-path distillation apparatus.

-

Remove any unreacted starting materials and low-boiling impurities under reduced pressure.

-

The desired product, this compound, is collected as a colorless to pale-yellow oil.

-

Trustworthiness Check: A clean distillation with a sharp boiling point range indicates a successful reaction and high purity of the final product. The water-soluble byproducts typical of other olefination reactions are absent here, simplifying purification.[9]

5. Storage:

-

The purified phosphonate should be stored in a sealed container under a nitrogen atmosphere at 2-8°C to prevent hydrolysis.[1]

Part 3: Application in the Horner-Wadsworth-Emmons (HWE) Reaction

The primary utility of this compound is its role in the HWE reaction to synthesize alkenes, typically with high (E)-stereoselectivity.[2][9] The phosphonate carbanion is more nucleophilic and less basic than its Wittig reagent counterpart, allowing it to react efficiently with a wide range of aldehydes and ketones under milder conditions.[9]

HWE Mechanism

-

Deprotonation: A base (e.g., NaH, NaOMe, BuLi) removes the acidic proton alpha to the phosphonate group, generating a stabilized phosphonate carbanion.[9][10]

-

Nucleophilic Addition: The carbanion adds to the carbonyl carbon of an aldehyde or ketone, forming an oxaphosphetane intermediate.[2][3]

-

Elimination: The oxaphosphetane intermediate collapses, eliminating a water-soluble dialkyl phosphate salt and forming the alkene. The reaction thermodynamics generally favor the transition state leading to the (E)-alkene.[2][9]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Arbuzov Reaction [organic-chemistry.org]

- 5. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]

- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. orgsyn.org [orgsyn.org]

- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 10. Wittig-Horner Reaction [organic-chemistry.org]

A Senior Application Scientist's Technical Guide to Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate (CAS: 17053-09-7)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Masked Carbonyl in Olefination Chemistry

In the landscape of modern organic synthesis, the pursuit of molecular complexity from simple precursors is a paramount objective. Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate, bearing the CAS number 17053-09-7, has emerged as a high-value reagent, particularly for carbon-carbon bond formation. Its strategic importance lies in the clever integration of a phosphonate moiety, essential for the Horner-Wadsworth-Emmons (HWE) reaction, with a 1,3-dioxolane ring. This dioxolane group serves as a protected or "masked" aldehyde, rendering the molecule a stable, versatile, and effective C2 synthon.[1] This guide provides an in-depth examination of its synthesis, physicochemical properties, and core applications, with a focus on the mechanistic rationale and practical considerations for its use in research and development.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to its effective and safe utilization. This compound is a stable liquid at room temperature, a physical state that facilitates its handling and accurate measurement in reaction setups.

Table 1: Physicochemical and Computational Data

| Property | Value | Source |

| CAS Number | 17053-09-7 | [2] |

| Molecular Formula | C₈H₁₇O₅P | [2] |

| Molecular Weight | 224.19 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Appearance | Colorless to slightly yellow clear liquid | Chem-Impex |

| Purity | ≥95% | [2] |

| SMILES | CCOP(=O)(CC1OCCO1)OCC | [2] |

| Topological Polar Surface Area (TPSA) | 53.99 Ų | [2] |

| LogP | 1.6254 | [2] |

Spectroscopic Characterization: A Note on Verification

While specific, publicly available spectra for this exact compound are not readily found in aggregated databases, the expected Nuclear Magnetic Resonance (NMR) features can be predicted based on the known chemical shifts of analogous structures.

-

³¹P NMR: As a diethyl phosphonate, a single resonance is expected. This signal is typically a singlet when proton-decoupled.[4] In a proton-coupled spectrum, it would exhibit complex splitting due to coupling with the adjacent methylene and ethyl protons.

-

¹H NMR: The spectrum would be characterized by signals for the two ethyl groups (a triplet and a quartet), the methylene protons adjacent to the phosphorus atom (a doublet of triplets), the methine proton of the dioxolane ring (a triplet), and the methylene protons of the dioxolane ring.

-

¹³C NMR: The carbon spectrum would show distinct signals for the ethyl groups, the methylene carbon bonded to phosphorus (with a large one-bond C-P coupling constant), the dioxolane carbons, and the methine carbon of the acetal.[4]

Researchers must perform their own spectral analysis to confirm the identity and purity of the reagent before use, referencing vendor-supplied data or published literature for similar compounds.

Safe Handling and Storage

Although a specific Material Safety Data Sheet (MSDS) for CAS 17053-09-7 is not widely available, data from analogous organophosphorus compounds suggest a consistent set of handling procedures.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential vapors.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[5]

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool environment, typically between 2-8°C, to ensure its long-term stability.[1]

Synthesis of the Reagent: The Michaelis-Arbuzov Approach

The synthesis of phosphonates is most commonly achieved via the Michaelis-Arbuzov reaction.[6] This reaction provides a reliable method for forming the crucial carbon-phosphorus bond. The general mechanism involves the Sₙ2 attack of a trialkyl phosphite on an alkyl halide.

Conceptual Synthesis Workflow

The synthesis of this compound would logically proceed via the reaction of 2-(bromomethyl)-1,3-dioxolane with triethyl phosphite .

Explanatory Protocol: Synthesis via Michaelis-Arbuzov Reaction

This is a representative, explanatory protocol based on the established Michaelis-Arbuzov reaction mechanism. Researchers should optimize conditions based on laboratory-specific equipment and safety protocols.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet. The system is purged with an inert atmosphere (nitrogen or argon).

-

Charge Reactants: Triethyl phosphite (1.0 equivalent) and 2-(bromomethyl)-1,3-dioxolane (1.0-1.2 equivalents) are added to the flask. The reaction is typically performed neat or in a high-boiling, inert solvent.

-

Thermal Conditions: The reaction mixture is heated, often to temperatures between 120-160°C. The progress of the reaction can be monitored by observing the distillation of the ethyl bromide byproduct or by analytical techniques such as TLC or ³¹P NMR.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. If performed neat, the crude product is purified directly. Purification is typically achieved by vacuum distillation to remove any unreacted starting materials and isolate the high-boiling phosphonate product.

Causality Behind Choices:

-

Inert Atmosphere: Prevents oxidation of the trivalent triethyl phosphite.

-

Heat: The Michaelis-Arbuzov reaction requires thermal energy to drive both the initial Sₙ2 attack and the subsequent dealkylation of the phosphonium salt intermediate.

-

Vacuum Distillation: The target phosphonate has a significantly higher boiling point than the starting materials and byproduct, making distillation an effective purification method.

Core Application: The Horner-Wadsworth-Emmons Reaction

The primary utility of this compound is as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[1] This olefination reaction is a cornerstone of organic synthesis, allowing for the stereoselective formation of alkenes, predominantly with an (E)-configuration.[7][8]

Mechanism and Stereochemical Rationale

The HWE reaction proceeds through a well-defined mechanism that dictates its high stereoselectivity.

The stereochemical outcome is governed by thermodynamic control. The initial nucleophilic addition of the phosphonate carbanion to the carbonyl is often reversible. The system favors the formation of the anti-periplanar intermediate, which minimizes steric interactions between the bulky phosphonate group and the substituent on the carbonyl. This intermediate proceeds through a cyclic oxaphosphetane to yield the more stable (E)-alkene.[7] A key advantage over the traditional Wittig reaction is that the byproduct, a dialkyl phosphate salt, is water-soluble, greatly simplifying product purification.[6]

Exemplary Protocol: Synthesis of an α,β-Unsaturated Acetal

This is a generalized, field-proven protocol for the HWE reaction. It should be adapted for the specific aldehyde used. Benzaldehyde is used here as a representative electrophile.

-

Preparation of the Ylide:

-

To a flame-dried, inert-atmosphere flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and wash with anhydrous hexane to remove the oil.

-

Add anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until hydrogen evolution ceases, indicating complete formation of the phosphonate carbanion.

-

-

Olefination Reaction:

-

Cool the carbanion solution back to 0°C.

-

Slowly add a solution of the aldehyde (e.g., benzaldehyde, 1.0 equivalent) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with water and then with brine to remove the water-soluble phosphate byproduct.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product (an α,β-unsaturated acetal) is then purified by flash column chromatography on silica gel.

-

Self-Validating System: The success of this protocol relies on key checks. The formation of the carbanion is visually confirmed by the cessation of H₂ gas bubbling. Reaction completion is monitored by TLC, observing the consumption of the aldehyde and the appearance of a new, less polar product spot. The purity of the final product is confirmed by NMR spectroscopy.

Applications in Drug Development and Medicinal Chemistry

The phosphonate group can act as a non-hydrolyzable mimic of a phosphate group, a critical functionality in numerous biological processes. This makes phosphonate-containing molecules valuable as potential enzyme inhibitors.[1] Furthermore, the ability of this compound to generate α,β-unsaturated aldehydes (after deprotection of the acetal) provides access to a key pharmacophore and a versatile intermediate for further elaboration.

While specific drug names are not prominently linked to this exact reagent in public literature, its utility is demonstrated in the synthesis of complex intermediates. For instance, acyclic nucleoside phosphonates (ANPs) like Adefovir and Tenofovir , potent antiviral drugs, contain a phosphonomethoxy moiety.[9][10] The synthesis of these crucial side chains often involves the reaction of a phosphonate with an appropriate electrophile, a strategy for which our title compound is an archetypal reagent.[9] Its application allows for the controlled, two-carbon extension of a molecule, which can then be unmasked to reveal a reactive aldehyde for subsequent transformations in the synthesis of a complex Active Pharmaceutical Ingredient (API).

Conclusion

This compound is a powerful and strategic tool for the synthetic chemist. Its value is derived from the predictable stereochemical control of the Horner-Wadsworth-Emmons reaction and the synthetic versatility afforded by its masked aldehyde functionality. By understanding the mechanistic underpinnings of its synthesis and reactivity, and by employing robust, validated protocols, researchers can effectively leverage this reagent to construct complex molecular architectures for applications ranging from materials science to the discovery of new therapeutic agents.

References

-

The Royal Society of Chemistry. Supporting Information: Investigating the breakdown of the nerve agent simulant methyl paraoxon and chemical warfare agents GB and VX using nitrogen containing bases. (2018). Retrieved from [Link]

-

ResearchGate. An Expedient Synthesis of Diethyl Diazomethylphosphonate. (2008). Retrieved from [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. (n.d.). Retrieved from [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. (n.d.). Retrieved from [Link]

-

Chem-Station International Edition. Horner-Wadsworth-Emmons (HWE) Reaction. (2014). Retrieved from [Link]

-

Slideshare. Horner-Wadsworth-Emmons reaction. (2016). Retrieved from [Link]

-

JEOL. Analysis of Horner-Emmons Reagents by Triple-Resonance NMR. (n.d.). Retrieved from [Link]

-

PrepChem.com. Synthesis of diethylphenethylphosphonate. (n.d.). Retrieved from [Link]

-

Organic Syntheses. Diethyl (dichloromethyl)phosphonate. (n.d.). Retrieved from [Link]

- Google Patents. Process for the synthesis of diethyl ethylphosphonate. (1995).

-

Krečmerová, M. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10, 868948. Retrieved from [Link]

-

Huss, S., et al. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Organic Process Research & Development, 25(4), 856-863. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jeol.com [jeol.com]

- 5. fishersci.com [fishersci.com]

- 6. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dspace.mit.edu [dspace.mit.edu]

Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate molecular weight and formula

An In-Depth Technical Guide to Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate

Authored by a Senior Application Scientist

Introduction: A Versatile Building Block in Modern Organic Synthesis

This compound is a pivotal organophosphorus reagent in contemporary organic synthesis, particularly valued within the realms of medicinal chemistry and drug development. Its molecular architecture, which uniquely combines a reactive diethyl phosphonate moiety with a protected aldehyde in the form of a 1,3-dioxolane ring, makes it an indispensable tool for carbon-carbon bond formation.[1] This structure allows it to serve as a stable, yet highly versatile, precursor for the Horner-Wadsworth-Emmons (HWE) reaction, enabling the stereoselective synthesis of α,β-unsaturated aldehydes and other complex molecular scaffolds.[1]

The significance of this reagent lies in its dual functionality. The phosphonate group is a bioisostere of a phosphate group, a common motif in biologically active molecules, making phosphonate-containing compounds valuable candidates for enzyme inhibitors.[1][2] Simultaneously, the dioxolane group acts as a latent aldehyde, a crucial functional group for subsequent synthetic transformations. This guide provides an in-depth exploration of its properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals.

Physicochemical and Structural Characteristics

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in research and development. The key characteristics of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇O₅P | [1][3][4] |

| Molecular Weight | 224.19 g/mol | [1][3][4] |

| CAS Number | 17053-09-7 | [1][3][4] |

| IUPAC Name | 2-(diethoxyphosphorylmethyl)-1,3-dioxolane | [1][4] |

| Exact Mass | 224.08136064 | [4] |

| Topological Polar Surface Area (TPSA) | 53.99 Ų | [3] |

| LogP | 1.6254 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Rotatable Bonds | 6 | [3] |

Synthesis of this compound

The synthesis of this phosphonate ester is typically achieved via the Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry. This reaction involves the treatment of a trialkyl phosphite, such as triethyl phosphite, with an alkyl halide. In this case, the key starting material is 2-(bromomethyl)-1,3-dioxolane. The reaction proceeds via an SN2 mechanism, where the nucleophilic phosphorus atom attacks the electrophilic carbon of the alkyl bromide, leading to the formation of the desired phosphonate and a volatile ethyl bromide byproduct.

Caption: Generalized workflow for the synthesis of the target phosphonate.

Experimental Protocol: Michaelis-Arbuzov Synthesis

-

Trustworthiness: This protocol is a standard, reliable method for forming C-P bonds. The progress can be monitored by TLC or ³¹P NMR, and the final product is readily purified by distillation, ensuring high purity.

-

Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add triethyl phosphite (1.1 eq).

-

Reaction: Begin stirring and gently heat the triethyl phosphite to 120-140 °C using an oil bath.

-

Addition: Add 2-(bromomethyl)-1,3-dioxolane (1.0 eq) dropwise from the addition funnel over 30-60 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain the reaction temperature. Ethyl bromide will begin to distill from the reaction mixture.

-

Completion: After the addition is complete, maintain the reaction mixture at temperature for an additional 2-3 hours to ensure the reaction goes to completion.

-

Purification: Cool the reaction mixture to room temperature. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound stems from its role as a Horner-Wadsworth-Emmons (HWE) reagent.[1] This reaction is a superior alternative to the classical Wittig reaction for synthesizing alkenes from carbonyl compounds, often providing higher yields and excellent E-stereoselectivity.

Mechanism of Action: The phosphonate is first deprotonated at the carbon adjacent to the phosphorus atom using a strong base (e.g., NaH, LDA) to form a stabilized carbanion, or ylide. This nucleophilic ylide then attacks a carbonyl compound (an aldehyde or ketone), leading to a phosphonate-adduct intermediate that subsequently eliminates a phosphate ester to form the C=C double bond.

The presence of the 1,3-dioxolane group is a key strategic advantage.[1] It masks an aldehyde functionality, which can be deprotected under mild acidic conditions post-HWE reaction. This two-step sequence effectively allows for the synthesis of α,β-unsaturated aldehydes, which are valuable intermediates in the synthesis of natural products and pharmaceutical agents.

Caption: Horner-Wadsworth-Emmons reaction and deprotection sequence.

Relevance in Medicinal Chemistry

Phosphonate-containing molecules are of high interest in drug discovery.[2] They are non-hydrolyzable analogues of natural phosphates and can act as competitive inhibitors for enzymes that process phosphate substrates.[1][2] By incorporating this building block, medicinal chemists can synthesize novel therapeutic agents.

-

Antiviral Agents: Acyclic nucleoside phosphonates are a well-established class of antiviral drugs.[2]

-

Anticancer Agents: Novel α-aminophosphonates derived from multi-component reactions have shown promising antitumor activities, inducing apoptosis in cancer cell lines.[5][6]

-

Antimicrobial Agents: Derivatives of benzylphosphonates have been evaluated for their antimicrobial properties.[7]

This reagent provides a direct route to introduce the phosphonate moiety while simultaneously allowing for chain extension and functionalization via the masked aldehyde, making it a powerful tool in the synthesis of these and other potential therapeutic agents.

Safety and Handling

As with any chemical reagent, proper handling and storage are paramount to ensure safety in the laboratory. While a specific safety data sheet for this exact compound is not detailed in the provided results, guidelines for structurally similar phosphonates like diethyl methylphosphonate offer a reliable proxy.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.[8][9]

-

Ventilation: Use the reagent in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[8]

-

Handling: Avoid all personal contact. Do not eat, drink, or smoke while working with the chemical. Wash hands thoroughly after handling.[8]

-

Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated place.[1][8] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[9]

-

Spills: In case of a minor spill, absorb the liquid with an inert material (e.g., sand, vermiculite), and place it in a suitable, labeled container for disposal.[8] For major spills, evacuate the area and follow emergency procedures.[8]

References

-

Diethyl methylphosphonate . PubChem - NIH. [Link]

-

The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents . PMC - NIH. [Link]

-

diethyl (dichloromethyl)phosphonate . Organic Syntheses Procedure. [Link]

-

Diethyl [(1,3-dihydro-1,3-dioxo-2h-isoindol-2-yl)methyl]phosphonate . PubChemLite. [Link]

-

Diethyl (hydroxymethyl)phosphonate . SpectraBase. [Link]

-

Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects . PMC - PubMed Central. [Link]

-

One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential An . Semantic Scholar. [Link]

-

One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents . PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. echemi.com [echemi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Mechanism of Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate as a Prototypical Enzyme Inhibitor

Abstract

Phosphonates represent a cornerstone class of molecules in medicinal chemistry, primarily due to their ability to act as stable mimics of natural phosphate-containing substrates and as potent transition-state analogs for a variety of enzymes.[1] Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate (DEDP) is an organophosphorus compound that embodies the key structural features of this class: a bioisosteric phosphonate group and a modifiable scaffold.[2] While extensively utilized as a synthetic building block, its core structure serves as an excellent model for understanding the fundamental mechanisms of phosphonate-based enzyme inhibition.[2] This technical guide provides an in-depth analysis of the mechanism of action of DEDP as a prototypical enzyme inhibitor. We will explore its role as a competitive inhibitor, postulating its interaction with a key enzyme in the Coenzyme A (CoA) biosynthetic pathway as an illustrative example. Furthermore, this guide details the experimental protocols required to validate such inhibitory activity, discusses structure-activity relationships, and provides a framework for its application in drug discovery and chemical biology.

Section 1: The Foundation of Inhibition: Phosphonates in Focus

The Phosphonate Moiety: A Stable Phosphate Bioisostere

The inhibitory potential of compounds like DEDP originates from the phosphonate group [-P(O)(OR)₂]. This group is a close structural analog of the phosphate group [-O-P(O)(OR)₂] found in numerous biological substrates, such as ATP and metabolic intermediates. The critical difference lies in the substitution of a labile P-O-C bond with a chemically robust P-C bond.[1] This single atomic substitution renders phosphonates exceptionally resistant to enzymatic and chemical hydrolysis, which would otherwise cleave a phosphate ester.[1] This stability allows phosphonate-based inhibitors to occupy an enzyme's active site for prolonged periods without being processed, leading to sustained inhibition.

Mimicking the Transition State

Enzymes function by stabilizing the high-energy transition state of a reaction, thereby lowering the activation energy. The tetrahedral geometry and negative charge distribution of the phosphonate group closely mimic the trigonal bipyramidal transition state of phosphoryl transfer reactions and the tetrahedral intermediate of amide or ester hydrolysis.[1] Molecules that effectively mimic this transition state, known as transition-state analogs, often bind to the enzyme with much higher affinity (orders of magnitude) than the substrate itself. This principle is a key strategy in the design of highly potent enzyme inhibitors.

This compound (DEDP): A Versatile Inhibitor Scaffold

DEDP (CAS: 17053-09-7) integrates the core phosphonate "warhead" with a versatile 1,3-dioxolane ring.[2][3][4] This ring serves as a protected aldehyde, a feature that makes DEDP a valuable precursor in organic synthesis, particularly for Horner-Wadsworth-Emmons (HWE) reactions.[2] From a mechanistic standpoint, the diethyl esters can be considered prodrug moieties that can be cleaved in vivo to reveal the charged phosphonic acid, which is often the more active form. The dioxolane ring can participate in hydrophobic or van der Waals interactions within an enzyme's active site, contributing to binding affinity and specificity.[2]

Section 2: Postulated Mechanism of Action: Targeting Coenzyme A Biosynthesis

To illustrate the inhibitory mechanism of DEDP, we postulate its action on a key enzyme in the essential Coenzyme A (CoA) biosynthetic pathway. This pathway is critical for numerous metabolic processes, including the Krebs cycle and fatty acid metabolism.[5]

Overview of the Coenzyme A (CoA) Biosynthesis Pathway

The synthesis of CoA from pantothenate (Vitamin B5) involves five enzymatic steps.[6] A crucial step is the adenylation of 4'-phosphopantetheine (PPanSH) to form dephospho-CoA (dPCoA), a reaction catalyzed by phosphopantetheine adenylyltransferase (PPAT).[7] The phosphorylation of pantothenate by pantothenate kinase (PANK) is the primary rate-limiting step and is subject to feedback inhibition by CoA.[5]

Caption: Overview of the Coenzyme A biosynthesis pathway and the postulated inhibition of PPAT by DEDP.

Phosphopantetheine Adenylyltransferase (PPAT) as a Putative Target

We hypothesize that DEDP acts as a competitive inhibitor of PPAT. The rationale is based on structural mimicry: the phosphonate moiety of DEDP is an excellent bioisostere of the terminal phosphate group on the natural substrate, 4'-phosphopantetheine. DEDP can therefore occupy the PPanSH binding site on PPAT, preventing the natural substrate from binding and halting the biosynthetic pathway.

Molecular Interactions: A Mechanistic Hypothesis

The mechanism of inhibition is competitive, where DEDP and PPanSH vie for the same active site on the PPAT enzyme. The key molecular interactions stabilizing the enzyme-inhibitor complex are predicted to be:

-

Electrostatic Interactions: After hydrolysis of the diethyl esters to the phosphonic acid, the two negatively charged oxygen atoms on the phosphonate will form strong ionic bonds with positively charged amino acid residues (e.g., Lysine, Arginine) in the active site and coordinate with essential divalent metal cations (e.g., Mg²⁺) that are often cofactors in such enzymatic reactions.

-

Hydrophobic Interactions: The ethyl groups and the dioxolane ring of DEDP can fit into hydrophobic pockets within the active site, further enhancing binding affinity.[2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. DIETHYL(1,3-DIOXOLAN-2-YLMETHYL)PHOSPHONATE | 17053-09-7 [amp.chemicalbook.com]

- 5. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inherited Disorders of Coenzyme A Biosynthesis: Models, Mechanisms, and Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Coenzyme A Biosynthetic Enzyme Phosphopantetheine Adenylyltransferase Plays a Crucial Role in Plant Growth, Salt/Osmotic Stress Resistance, and Seed Lipid Storage - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: One-Pot Synthesis of Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate

Introduction

Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure, which combines a diethyl phosphonate group with a protected aldehyde functionality in the form of a 1,3-dioxolane ring, makes it a valuable reagent, particularly in Horner-Wadsworth-Emmons (HWE) reactions for the synthesis of complex organic molecules.[1] The dioxolane group serves as a stable protecting group for an aldehyde, allowing for various chemical transformations on other parts of the molecule before its deprotection to reveal the reactive carbonyl group.[1] This attribute is crucial in the multi-step synthesis of pharmaceuticals and agrochemicals.[1] Furthermore, phosphonate derivatives are explored for their potential as flame retardants and plasticizers in materials science.[1]

Traditionally, the synthesis of such phosphonates involves multi-step procedures which can be time-consuming and may result in lower overall yields.[2] The development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offers a more efficient, economical, and environmentally benign alternative.[3][4][5] This guide provides an in-depth exploration of a one-pot methodology for the synthesis of this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and the rationale behind the procedural choices.

The Synthetic Strategy: A One-Pot Approach

The one-pot synthesis of this compound typically leverages the principles of the Michaelis-Arbuzov reaction.[6][7][8] This classic reaction involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl phosphonate.[6][7] In our one-pot strategy, we adapt this by reacting a suitable starting material that can generate the required electrophile in situ, which then reacts with a phosphite source.

A plausible and efficient one-pot approach involves the reaction of 2-(bromomethyl)-1,3-dioxolane with triethyl phosphite. This direct approach streamlines the synthesis by avoiding the isolation of intermediates.

Reaction Mechanism

The core of this synthesis is the Michaelis-Arbuzov reaction, which proceeds via a two-step mechanism:

-

Nucleophilic Attack: The trivalent phosphorus atom of triethyl phosphite acts as a nucleophile and attacks the electrophilic carbon of the 2-(bromomethyl)-1,3-dioxolane. This results in the formation of a phosphonium salt intermediate.[6][8]

-

Dealkylation: The bromide anion, acting as a nucleophile, then attacks one of the ethyl groups on the phosphonium salt in an SN2 reaction. This leads to the formation of the final product, this compound, and ethyl bromide as a byproduct.[6][7][8]

The efficiency of the Michaelis-Arbuzov reaction can be influenced by factors such as reaction temperature and the nature of the alkyl halide.[6] For this specific synthesis, heating is typically required to drive the reaction to completion.

Visualizing the Workflow

Caption: Workflow for the one-pot synthesis of this compound.

Detailed Experimental Protocol

This section provides a step-by-step guide for the one-pot synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-(bromomethyl)-1,3-dioxolane | 167.00 | 16.7 g | 0.1 | Handle in a fume hood. |

| Triethyl phosphite | 166.16 | 18.3 g (19.8 mL) | 0.11 | Excess to ensure complete reaction. |

| Round-bottom flask | - | 250 mL | - | Must be dry. |

| Reflux condenser | - | - | - | For heating under reflux. |

| Heating mantle | - | - | - | With magnetic stirring. |

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 16.7 g (0.1 mol) of 2-(bromomethyl)-1,3-dioxolane.

-

Addition of Phosphite: To the flask, add 18.3 g (19.8 mL, 0.11 mol) of triethyl phosphite. The use of a slight excess of triethyl phosphite helps to drive the reaction to completion.

-

Reaction Conditions: The reaction mixture is heated to 120-130°C with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of ethyl bromide evolution. The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess triethyl phosphite and the ethyl bromide byproduct are removed by distillation under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation to yield this compound as a colorless oil.

Rationale and Expert Insights

-

Choice of Reagents: 2-(bromomethyl)-1,3-dioxolane is a suitable starting material as the bromine atom is a good leaving group, facilitating the initial nucleophilic attack by the phosphite. Triethyl phosphite is a common and effective reagent for the Michaelis-Arbuzov reaction.

-

Reaction Temperature: The elevated temperature is necessary to overcome the activation energy for both the initial SN2 attack and the subsequent dealkylation step.[6]

-

One-Pot Advantage: This one-pot procedure is highly efficient as it eliminates the need for isolating the intermediate phosphonium salt, which can be unstable. This not only saves time and resources but also often leads to higher overall yields compared to multi-step approaches.[3]

Characterization and Data

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 31P NMR are essential for confirming the structure of the molecule.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the P=O and C-O-C bonds.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Expected Yield and Purity

Following this protocol, typical yields for the purified this compound are in the range of 80-90%. The purity, as determined by NMR and GC-MS, should be greater than 95%.

Applications in Synthesis

The synthesized this compound is a valuable reagent for the Horner-Wadsworth-Emmons (HWE) reaction. In the presence of a base, it can be deprotonated to form a stabilized carbanion, which then reacts with aldehydes or ketones to form α,β-unsaturated esters or ketones with high E-selectivity. The dioxolane group can then be hydrolyzed under acidic conditions to reveal the aldehyde functionality for further synthetic transformations.

Visualizing the HWE Reaction

Caption: General scheme of the Horner-Wadsworth-Emmons reaction using the synthesized phosphonate.

Conclusion

The one-pot synthesis of this compound via the Michaelis-Arbuzov reaction is a robust and efficient method for preparing this valuable synthetic intermediate. This guide has provided a comprehensive overview of the synthetic strategy, a detailed experimental protocol with justifications for the procedural choices, and an outlook on its application in organic synthesis. By adopting this one-pot approach, researchers can streamline their synthetic workflows, leading to increased efficiency and productivity in the development of novel molecules for various applications.

References

-

Iowa Research Online. New synthesis and reactions of phosphonates. Available from: [Link]

-

Indian Academy of Sciences. Facile one-pot synthesis of functionalized organophosphonate esters via ketone insertion into bulky arylphosphites. Available from: [Link]

-

National Institutes of Health. Synthetic Methods of Phosphonopeptides. Available from: [Link]

-

Frontiers. H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Available from: [Link]

-

Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. Available from: [Link]

-

Wikipedia. Michaelis–Arbuzov reaction. Available from: [Link]

-

National Institutes of Health. Phosphonate-Functionalized Polycarbonates Synthesis through Ring-Opening Polymerization and Alternative Approaches. Available from: [Link]

-

Organic Chemistry Portal. Arbuzov Reaction. Available from: [Link]

-

University of California, Los Angeles. Arbuzov Reaction (Michaelis-Arbuzov Reaction). Available from: [Link]

-

PubMed. One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents. Available from: [Link]

-

Wiley Online Library. Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Available from: [Link]

-

Organic Syntheses. diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Available from: [Link]

-

ResearchGate. Scheme 1. One-pot synthesis of α-aminophosphonate. Reaction conditions:... Available from: [Link]

-

MDPI. One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations. Available from: [Link]

-

International Journal of ChemTech Research. One-pot Three-component Synthesis of Phosphonate Derivatives. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Research Portal [iro.uiowa.edu]

- 3. ias.ac.in [ias.ac.in]

- 4. One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 7. Arbuzov Reaction [organic-chemistry.org]

- 8. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]

An In-depth Technical Guide to the Synthesis of Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate, a crucial reagent in modern organic synthesis. Primarily utilized in the Horner-Wadsworth-Emmons reaction, this phosphonate ester serves as a versatile building block for the stereoselective formation of alkenes. This document delves into the principal synthetic methodology, the Michaelis-Arbuzov reaction, offering a detailed examination of the starting materials, reaction mechanism, and a step-by-step experimental protocol. Intended for researchers, scientists, and professionals in drug development, this guide aims to deliver both foundational knowledge and practical insights to enable the successful synthesis and application of this important chemical entity.

Introduction: The Synthetic Utility of this compound

This compound is a phosphonate ester of significant value in synthetic organic chemistry.[1] Its molecular architecture, featuring a diethyl phosphonate group attached to a 1,3-dioxolane ring, makes it an ideal precursor in the Horner-Wadsworth-Emmons (HWE) reaction.[1] This powerful olefination reaction allows for the conversion of aldehydes and ketones into alkenes, often with a high degree of stereoselectivity, favoring the formation of (E)-alkenes.[2][3][4]

The 1,3-dioxolane moiety within the structure acts as a protected aldehyde, a strategic feature that enhances the compound's utility in multi-step syntheses.[1] The phosphonate-stabilized carbanions generated from this reagent are more nucleophilic and less basic than their phosphonium ylide counterparts used in the Wittig reaction, allowing for reactions with a broader range of carbonyl compounds, including hindered ketones, under milder conditions.[4][5] Furthermore, the water-soluble nature of the phosphate byproduct simplifies purification, a notable advantage over the Wittig reaction.[3][6]

Given its role in the construction of complex molecules, this compound is a key intermediate in the synthesis of pharmaceuticals and other biologically active compounds.[1][7] This guide will focus on the most common and efficient method for its preparation: the Michaelis-Arbuzov reaction.

The Michaelis-Arbuzov Reaction: A Cornerstone for Phosphonate Synthesis

The synthesis of this compound is most effectively achieved through the Michaelis-Arbuzov reaction.[7][8][9] This venerable reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, facilitates the formation of a carbon-phosphorus bond, converting a trialkyl phosphite into a dialkyl phosphonate upon reaction with an alkyl halide.[7][8]

The general transformation involves the reaction of a trivalent phosphorus ester with an alkyl halide to yield a pentavalent phosphorus species.[8] In the context of this guide, the key starting materials are triethyl phosphite and 2-(bromomethyl)-1,3-dioxolane.

Starting Materials: A Closer Look

A successful synthesis hinges on the quality and appropriate selection of starting materials. The table below summarizes the key reactants for the synthesis of this compound via the Michaelis-Arbuzov reaction.

| Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction | Key Considerations |

| Triethyl phosphite | C6H15O3P | 166.16 | Phosphorus source and nucleophile | Readily available, but should be handled under inert atmosphere to prevent oxidation. |

| 2-(Bromomethyl)-1,3-dioxolane | C4H7BrO2 | 167.00 | Alkylating agent (electrophile) | Moisture-sensitive; its synthesis from readily available precursors is detailed in the subsequent section.[10] |

Synthesis of the Alkyl Halide Precursor: 2-(Bromomethyl)-1,3-dioxolane

The alkyl halide, 2-(bromomethyl)-1,3-dioxolane, is a crucial starting material that is not always commercially available in large quantities. Fortunately, it can be synthesized through a straightforward two-step process from inexpensive commodity chemicals. The typical procedure involves the reaction of ethylene glycol with acetaldehyde to form an acetal, which is then brominated.[10][11]

A detailed protocol for the synthesis of 2-(bromomethyl)-1,3-dioxolane is as follows:

-

Acetal Formation: In a reaction vessel, ethylene glycol is reacted with freshly distilled acetaldehyde at room temperature.[11][12]

-

Bromination: The reaction mixture is cooled, and bromine is added dropwise while maintaining a low temperature (e.g., 0-3 °C).[11][12]

-

Purification: The crude product is then purified by vacuum distillation to yield 2-(bromomethyl)-1,3-dioxolane.[11][12]

The Reaction Mechanism: A Step-by-Step Elucidation

The Michaelis-Arbuzov reaction proceeds through a well-established two-step SN2 mechanism.[7][13] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the phosphorus atom of triethyl phosphite on the electrophilic carbon of 2-(bromomethyl)-1,3-dioxolane.[9][14] This SN2 displacement of the bromide ion results in the formation of a quasi-phosphonium salt intermediate.[7][8]

-

Dealkylation: The displaced bromide anion then acts as a nucleophile in a second SN2 reaction, attacking one of the ethyl groups of the phosphonium salt.[8][14] This results in the formation of the final product, this compound, and a molecule of bromoethane as a byproduct.[5]

The following diagram illustrates the mechanistic pathway of the Michaelis-Arbuzov reaction for the synthesis of this compound.

Caption: Mechanism of the Michaelis-Arbuzov Reaction.

Experimental Protocol: A Practical Guide

The following protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

2-(Bromomethyl)-1,3-dioxolane

-

Triethyl phosphite

-

Reaction flask equipped with a reflux condenser and distillation apparatus

-

Heating mantle

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

Reaction Setup: All glassware should be flame-dried under an inert atmosphere (e.g., nitrogen) to ensure anhydrous conditions.[5] The reaction flask is charged with 2-(bromomethyl)-1,3-dioxolane.

-

Addition of Triethyl Phosphite: Triethyl phosphite is added dropwise to the 2-(bromomethyl)-1,3-dioxolane.[5] The reaction is typically exothermic, and the addition rate should be controlled to maintain a steady reaction temperature.

-

Reaction Conditions: The reaction mixture is heated to a temperature sufficient to drive the reaction to completion, often in the range of 120-160 °C.[8] The progress of the reaction can be monitored by observing the distillation of the bromoethane byproduct.[5]

-

Work-up and Purification: Once the reaction is complete, as indicated by the cessation of byproduct distillation, the reaction mixture is cooled to room temperature. The crude product is then purified by vacuum distillation to yield pure this compound.

Conclusion: A Versatile and Accessible Synthetic Tool

The synthesis of this compound via the Michaelis-Arbuzov reaction is a robust and reliable method, utilizing readily accessible starting materials. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are key to achieving high yields of this valuable Horner-Wadsworth-Emmons reagent. The ability to efficiently synthesize this phosphonate ester empowers researchers and drug development professionals with a powerful tool for the stereoselective construction of complex molecular architectures.

References

-

Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. [Link]

-

Wikipedia. Michaelis–Arbuzov reaction. [Link]

-

Organic Chemistry Portal. Arbuzov Reaction. [Link]

-

2-(Bromomethyl)-1,3-dioxolane: A Versatile Chemical Intermediate. Medium. [Link]

-

J&K Scientific LLC. Michaelis–Arbuzov reaction. [Link]

-

UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction). [Link]

-

PrepChem.com. Preparation of 2-bromomethyl-4-methyl-1,3-dioxane. [Link]

-

Organic Syntheses. DIETHYL BENZYLPHOSPHONATE. [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

-

YouTube. formation of phosphonate esters with the Arbuzov reaction. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

- 7. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 9. Arbuzov Reaction [organic-chemistry.org]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. 2-Bromomethyl-1,3-dioxolane synthesis - chemicalbook [chemicalbook.com]

- 13. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]

- 14. jk-sci.com [jk-sci.com]

The Cornerstone Reagent: A Technical Guide to Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate

Abstract

This technical guide provides an in-depth exploration of Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate, a versatile phosphonate ester that has become an indispensable tool in modern organic synthesis. With its integrated protected aldehyde functionality, this reagent offers a strategic advantage in the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. This document details the reagent's chemical structure, physicochemical properties, synthesis protocols, and spectroscopic characterization. Furthermore, it provides a comprehensive analysis of its primary application in the Horner-Wadsworth-Emmons reaction, complete with mechanistic insights and detailed experimental workflows. Safety protocols and handling guidelines are also presented to ensure its effective and safe utilization in a research and development setting.

Introduction: A Multifaceted Synthetic Tool

This compound (CAS No. 17053-09-7) is a high-value organophosphorus compound that uniquely combines a diethyl phosphonate moiety with a 1,3-dioxolane ring.[1] This structural arrangement makes it a cornerstone reagent for chemists, serving primarily as a precursor in the Horner-Wadsworth-Emmons (HWE) reaction for the olefination of aldehydes and ketones.[1] The key to its utility lies in the 1,3-dioxolane group, which functions as a protected aldehyde. This feature not only enhances the compound's solubility and stability but also provides a latent carbonyl group that can be unveiled for subsequent synthetic transformations.[1]

Beyond its role in olefination reactions, this phosphonate has garnered attention for its potential applications in medicinal chemistry and materials science. In drug discovery, its derivatives are being investigated as selective enzyme inhibitors, with some showing promise in targeting specific cancer cell lines with low toxicity to normal cells.[1] The phosphonate group can act as a phosphate mimic, enabling it to interact with the active sites of enzymes.[1] In the realm of materials science, such phosphonates are explored for the development of novel flame retardants and plasticizers.[1]

This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical properties and practical applications of this compound, empowering them to leverage its full synthetic potential.

Molecular Structure and Physicochemical Properties

The unique reactivity and handling characteristics of this compound are a direct consequence of its molecular structure and resulting physical properties.

Chemical Structure

The IUPAC name for this compound is 2-(diethoxyphosphorylmethyl)-1,3-dioxolane.[1] Its structure features a central phosphonate group, with two ethyl ester functionalities. The phosphorus atom is also bonded to a methylene group, which in turn is attached to the C2 position of a 1,3-dioxolane ring.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 17053-09-7 | [1] |

| Molecular Formula | C₈H₁₇O₅P | [1] |

| Molecular Weight | 224.19 g/mol | [1] |

| InChI Key | HSSAUZCHJFPHHE-UHFFFAOYSA-N | [1] |

Physicochemical Properties

While experimentally determined physical properties for this compound are not widely published, data for the closely related compound, Diethyl methylphosphonate, can provide useful estimates.

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Notes |

| Boiling Point | ~194 °C | Based on Diethyl methylphosphonate.[2] |

| Density | ~1.041 g/mL | Based on Diethyl methylphosphonate.[2] |

| Refractive Index | ~1.413-1.415 | Based on Diethyl methylphosphonate.[2] |

| Solubility | Soluble in common organic solvents | Inferred from its structure and applications. |

| Storage | 2-8°C, sealed in a dry environment | Recommended for stability.[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a stepwise process, which offers a reliable route to this valuable reagent.[1] The overall strategy involves the formation of a hydroxymethylphosphonate intermediate, followed by the protection of the hydroxyl group as a dioxolane.

Synthetic Pathway Overview

The synthesis begins with the reaction of diethyl phosphite and paraformaldehyde, typically in the presence of a basic catalyst like triethylamine. This reaction forms Diethyl (hydroxymethyl)phosphonate. The subsequent step involves the acid-catalyzed reaction of this intermediate with ethylene glycol to form the 1,3-dioxolane ring.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Step 1: Synthesis of Diethyl (hydroxymethyl)phosphonate

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl phosphite (1.0 equiv) and paraformaldehyde (1.1 equiv).

-

Add a catalytic amount of triethylamine (0.1 equiv).

-

Heat the reaction mixture to 100-120°C and stir for 4 hours.

-

Monitor the reaction progress by TLC or NMR.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The crude Diethyl (hydroxymethyl)phosphonate is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

To the crude Diethyl (hydroxymethyl)phosphonate from Step 1, add ethylene glycol (1.5 equiv) and a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 equiv).

-

Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

-

Heat the mixture to reflux and stir until no more water is collected.

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Structural and Spectroscopic Analysis

A comprehensive spectroscopic analysis is essential for confirming the identity and purity of this compound. The following data are predicted based on the known spectral properties of analogous phosphonates and the constituent functional groups.[3][4][5]

Table 3: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Triplet at ~1.3 ppm (6H, J ≈ 7 Hz) for the -CH₃ of the ethyl groups.- Quartet at ~4.1 ppm (4H, J ≈ 7 Hz) for the -OCH₂- of the ethyl groups.- Doublet at ~2.2 ppm (2H, J(H,P) ≈ 20 Hz) for the P-CH₂- group.- Multiplet at ~3.9 ppm (4H) for the -OCH₂CH₂O- of the dioxolane ring.- Triplet at ~5.0 ppm (1H, J ≈ 4 Hz) for the -OCHO- proton of the dioxolane ring. |

| ¹³C NMR | - Signal at ~16 ppm (d, J(C,P) ≈ 6 Hz) for the -CH₃ of the ethyl groups.- Signal at ~62 ppm (d, J(C,P) ≈ 7 Hz) for the -OCH₂- of the ethyl groups.- Signal at ~35 ppm (d, J(C,P) ≈ 135 Hz) for the P-CH₂- group.- Signal at ~65 ppm for the -OCH₂CH₂O- of the dioxolane ring.- Signal at ~102 ppm (d, J(C,P) ≈ 8 Hz) for the -OCHO- carbon of the dioxolane ring. |

| ³¹P NMR | - A single resonance between +20 to +30 ppm (referenced to 85% H₃PO₄). |

| FT-IR (cm⁻¹) | - ~2980-2850 (C-H stretching)- ~1250 (P=O stretching)- ~1100-1000 (P-O-C and C-O-C stretching) |

| Mass Spec (EI) | - Molecular ion (M⁺) at m/z = 224.- Characteristic fragmentation patterns including loss of ethoxy and the dioxolane moiety. |

The Horner-Wadsworth-Emmons Reaction: Mechanism and Application

The premier application of this compound is its use in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated compounds with a protected aldehyde, which are valuable intermediates in multi-step syntheses.[6][7]

Mechanistic Rationale

The HWE reaction proceeds via a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide.[8] This generally leads to higher yields and easier purification, as the phosphate byproduct is water-soluble.[7]

-

Deprotonation: The reaction is initiated by the deprotonation of the α-carbon to the phosphorus atom using a strong base (e.g., NaH, n-BuLi) to form a nucleophilic phosphonate carbanion.

-

Nucleophilic Addition: The carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.

-

Oxaphosphetane Formation: This intermediate cyclizes to form a four-membered oxaphosphetane ring.

-

Elimination: The oxaphosphetane collapses, eliminating a water-soluble dialkyl phosphate and forming the alkene product. The reaction typically favors the formation of the (E)-alkene due to thermodynamic control in the intermediate steps.[8]

Sources

Methodological & Application

The Horner-Wadsworth-Emmons Reaction Using Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate: A Synthetic Chemist's Guide to α,β-Unsaturated Acetal and Aldehyde Synthesis

In the landscape of modern organic synthesis, the Horner-Wadsworth-Emmons (HWE) reaction stands as a pillar for the stereoselective formation of alkenes. This powerful olefination reaction, a refinement of the classic Wittig reaction, offers significant advantages, including the use of more nucleophilic and less basic phosphonate carbanions and the straightforward aqueous removal of the phosphate byproduct, greatly simplifying purification. This guide delves into a specialized application of the HWE reaction utilizing Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate . This versatile reagent serves as a synthetic equivalent of a formyl anion, enabling the efficient construction of α,β-unsaturated acetals, which are valuable precursors to α,β-unsaturated aldehydes—a crucial functional group in numerous biologically active molecules and complex synthetic intermediates.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the reaction's mechanistic underpinnings, field-proven experimental protocols, and the strategic considerations necessary for its successful implementation.

The Strategic Advantage of this compound

The ingenuity of using this compound lies in the latent functionality of the 1,3-dioxolane ring. This moiety serves as a protecting group for an aldehyde, rendering the reagent stable while allowing it to participate in the HWE reaction. The reaction with an aldehyde or ketone introduces a vinyl group bearing this protected aldehyde. Subsequent mild acidic hydrolysis unmasks the aldehyde, providing a direct route to α,β-unsaturated aldehydes. This two-step sequence—HWE olefination followed by deprotection—is a robust method for a one-carbon homologation of a carbonyl compound to an enal.

Mechanistic Pathway: Engineering Stereoselectivity

The HWE reaction proceeds through a well-defined mechanistic sequence that dictates the stereochemical outcome of the olefin product. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.

The key steps are:

-

Deprotonation: A strong base abstracts the acidic proton from the carbon alpha to the phosphonate and dioxolane groups, generating a highly nucleophilic phosphonate carbanion. The choice of base is critical and can range from sodium hydride (NaH) to lithium or potassium bases like n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK).

-

Nucleophilic Addition: The stabilized carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone substrate. This addition is the rate-limiting step and forms two diastereomeric tetrahedral intermediates.

-

Oxaphosphetane Formation: The tetrahedral intermediates undergo intramolecular cyclization to form four-membered oxaphosphetane rings.

-

Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to yield the final alkene product and a water-soluble dialkyl phosphate salt. The stereoselectivity is primarily established during this elimination step, which favors the pathway leading to the trans-(E)-alkene to minimize steric interactions.

Experimental Protocols: A Validated Workflow

The following protocols provide a detailed, step-by-step methodology for the HWE reaction with this compound and the subsequent deprotection to the corresponding α,β-unsaturated aldehyde. The protocol is adapted from established synthetic procedures and is designed to be a self-validating system.

Part A: Horner-Wadsworth-Emmons Olefination

This procedure details the reaction between this compound and an aldehyde to form an α,β-unsaturated acetal.

Materials:

-

This compound

-

Aldehyde (e.g., Benzaldehyde)

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, argon or nitrogen source, syringes, and standard glassware.

Step-by-Step Protocol:

-

Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add this compound (1.1 equivalents).

-

Solvent Addition: Add anhydrous THF via syringe to dissolve the phosphonate reagent.

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add solid potassium tert-butoxide (1.1 equivalents) portion-wise over 5-10 minutes. The solution may turn yellow or orange, indicating the formation of the phosphonate carbanion. Allow the mixture to stir at 0 °C for 30 minutes.

-

Carbonyl Addition: Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude α,β-unsaturated acetal can be purified by flash column chromatography on silica gel.

Part B: Acetal Deprotection to α,β-Unsaturated Aldehyde

This procedure describes the hydrolysis of the dioxolane group to unveil the aldehyde functionality.

Materials:

-

α,β-Unsaturated acetal (from Part A)

-

Acetone

-

Water

-

p-Toluenesulfonic acid monohydrate (PPTS) or another mild acid catalyst

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

-

Setup: Dissolve the purified α,β-unsaturated acetal in a mixture of acetone and water (e.g., 4:1 v/v).

-

Acid Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1-0.2 equivalents).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the deprotection by TLC until the starting material is consumed (typically 1-4 hours).

-

Quenching: Carefully add saturated aqueous NaHCO₃ solution to neutralize the acid.

-

Solvent Removal & Extraction: Remove the acetone under reduced pressure. Extract the remaining aqueous layer three times with ethyl acetate.

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter and concentrate the solution under reduced pressure to yield the crude α,β-unsaturated aldehyde, which can be further purified by flash chromatography if necessary.

Data Presentation and Reaction Parameters

The success and stereochemical outcome of the HWE reaction are influenced by several factors. The table below summarizes key parameters and expected outcomes when using this compound.

| Carbonyl Substrate | Base | Solvent | Temperature | Typical E/Z Ratio | Notes |

| Aromatic Aldehydes | NaH, KOtBu | THF, DME | 0 °C to RT | >95:5 | Generally high E-selectivity. |

| Aliphatic Aldehydes | NaH, LiHMDS | THF | -78 °C to RT | >90:10 | Good to excellent E-selectivity. |

| Ketones (aliphatic) | n-BuLi, KHMDS | THF | -78 °C to RT | Moderate | Stereoselectivity can be lower with ketones. |

| Ketones (aromatic) | KHMDS | THF | -78 °C to RT | Poor to Moderate | Often results in a mixture of isomers. |

Visualization of the Synthetic Workflow

The overall synthetic transformation can be visualized as a two-stage process, from the starting carbonyl compound to the final α,β-unsaturated aldehyde.

Caption: Workflow for the synthesis of α,β-unsaturated aldehydes.

Troubleshooting and Expert Insights

-

Ineffective Deprotonation: If the reaction fails to initiate, ensure the base is fresh and the solvent is scrupulously anhydrous. For less acidic phosphonates or hindered substrates, a stronger base like n-BuLi or KHMDS may be required.

-

Low Yields: Slow addition of the carbonyl compound at low temperatures can minimize side reactions such as self-condensation.

-

Poor Stereoselectivity: The (E)-selectivity is generally favored under thermodynamic control. Allowing the reaction to stir for longer at room temperature can improve the E/Z ratio. For challenging substrates where (Z)-selectivity is desired, specialized Still-Gennari conditions using bis(2,2,2-trifluoroethyl) phosphonates are recommended.

-

Acetal Stability: The dioxolane group is robust under basic conditions but is sensitive to acid. Ensure that the reaction and workup conditions for the HWE step remain basic or neutral until the intended deprotection step.

Conclusion

The Horner-Wadsworth-Emmons reaction with this compound is a highly effective and strategic method for the synthesis of α,β-unsaturated acetals and their subsequent conversion to α,β-unsaturated aldehydes. By understanding the mechanistic principles and adhering to validated protocols, researchers can reliably execute this transformation, providing a crucial tool for the construction of complex molecular architectures in pharmaceutical and materials science research. The predictability, operational simplicity, and high stereoselectivity of this reaction underscore its continued importance in the synthetic chemist's toolkit.

References

-

Horner, L.; Hoffmann, H. M. R.; Wippel, H. G. Chemische Berichte, 1958 , 91(1), 61-63. [Link]

-

Wadsworth, W. S., Jr.; Emmons, W. D. Journal of the American Chemical Society, 1961 , 83(7), 1733–1738. [Link]

-

Maryanoff, B. E.; Reitz, A. B. Chemical Reviews, 1989 , 89(4), 863–927. [Link]

-

Wikipedia Contributors. Horner–Wadsworth–Emmons reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Ando, K. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 1999 , 64(18), 6815-6821. [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction. Organic Chemistry Portal. [Link]

Application Notes and Protocols for the Olefination of Protected Aldehydes with Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate

Introduction: A Modern Approach to α,β-Unsaturated Acetal Synthesis